4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline}
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Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE is a synthetic organic compound characterized by the presence of bromine, nitro, and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE typically involves the following steps:
Formation of the imine bond: This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions.
Introduction of bromine and nitro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using bromine and nitric acid, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology and Medicine
In medicinal chemistry, this compound may be investigated for its potential as a pharmacophore in the design of new drugs. Its functional groups could interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE
- **(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE
- **(E)-1-(4-FLUORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE
Properties
Molecular Formula |
C29H22Br2N4O4 |
---|---|
Molecular Weight |
650.3 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[4-[[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-methylphenyl]methyl]-2-methylphenyl]methanimine |
InChI |
InChI=1S/C29H22Br2N4O4/c1-18-11-20(5-9-26(18)32-16-22-3-7-24(30)28(14-22)34(36)37)13-21-6-10-27(19(2)12-21)33-17-23-4-8-25(31)29(15-23)35(38)39/h3-12,14-17H,13H2,1-2H3 |
InChI Key |
UNWSBVKWKWEKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])C)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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